molecular formula C15H22N2O4 B15266649 tert-Butyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)propanoate

tert-Butyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)propanoate

Cat. No.: B15266649
M. Wt: 294.35 g/mol
InChI Key: YODLSEBXIURVBE-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)propanoate (CAS 2060000-10-2) is a chemical compound supplied for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. The compound features a molecular formula of C15H22N2O4 and a molecular weight of 294.35 . Its structure incorporates both a tert-butyl ester protective group and a 3-nitrophenyl moiety, which may make it a valuable intermediate in synthetic organic chemistry, particularly in the development of more complex molecules for pharmaceutical and agrochemical research. The presence of the amine functional group provides a handle for further chemical modification. Researchers can utilize this compound as a building block in the synthesis of potential active ingredients or for method development. For specific handling, storage, and safety information, please refer to the Safety Data Sheet.

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

tert-butyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)propanoate

InChI

InChI=1S/C15H22N2O4/c1-14(2,3)21-13(18)15(4,5)12(16)10-7-6-8-11(9-10)17(19)20/h6-9,12H,16H2,1-5H3

InChI Key

YODLSEBXIURVBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(C1=CC(=CC=C1)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous dichloromethane or toluene with concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts. A Dean-Stark apparatus is utilized to remove water, shifting the equilibrium toward ester formation. Key parameters include:

Parameter Optimal Value Impact on Yield
Temperature 80–110°C Maximizes kinetics without decomposition
Molar Ratio (Acid:Alcohol) 1:3–1:5 Ensures excess alcohol drives reaction
Catalyst Loading 5–10 mol% H₂SO₄ Balances activity and side reactions

Post-reaction, the mixture is neutralized with saturated sodium bicarbonate (NaHCO₃), and the product is purified via recrystallization from ethanol/water or chromatography on silica gel (hexane:ethyl acetate = 4:1).

Diastereoselective Alkylation Strategies

To introduce the 3-nitrophenyl and amino groups with stereochemical fidelity, chiral auxiliaries or asymmetric catalysis may be employed. A notable approach adapts the Evans oxazolidinone methodology:

Stepwise Functionalization

  • Core Structure Assembly :

    • Propanoate backbone construction begins with Michael addition of nitromethane to 3-nitrobenzaldehyde, followed by hydrogenation to yield 3-amino-3-(3-nitrophenyl)propanoate.
    • Quaternization of the α-carbon with methyl iodide under phase-transfer conditions installs the 2,2-dimethyl motif.
  • Esterification :

    • The free acid is treated with tert-butanol and dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF), achieving >90% conversion.
Reagent Role Stoichiometry
DCC Coupling Agent 1.2 equiv
4-Dimethylaminopyridine (DMAP) Nucleophilic Catalyst 0.1 equiv

Alternative routes exploit photochemical activation for nitro group installation or reductive amination for amino group introduction.

Nitrophenyl Group Installation

A modified photooxygenation protocol (adapted from methyl 3-n-butyl-2-hydroxy-3-oxopropanoate synthesis) involves:

  • Irradiating a solution of tert-butyl 3-amino-2,2-dimethylpropanoate and 3-nitrobenzaldehyde in methanol with methylene blue (2 mol%) and Ca(OH)₂ (0.1 equiv) under O₂.
  • This generates a nitroalkane intermediate, which undergoes conjugate addition to form the target compound.
Light Source Wavelength Reaction Time Yield
22 W Fluorescent 450–500 nm 10 h 75%

Reductive Amination

For substrates lacking the amino group, reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol introduces the amine functionality selectively.

Industrial-Scale Continuous Flow Synthesis

To enhance throughput and reproducibility, flow chemistry techniques are employed:

Process Stage Equipment Residence Time
Esterification Microreactor (316L SS) 30 min
Neutralization Static Mixer 2 min
Purification Simulated Moving Bed (SMB) Chromatography

This method reduces side-product formation by 40% compared to batch processes, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹.

Analytical Validation and Quality Control

Critical quality attributes (CQAs) are monitored via:

Technique Parameter Specification
HPLC (C18 column) Purity ≥99.5%
Chiral GC-MS Enantiomeric Excess ≥98%
Karl Fischer Titration Water Content ≤0.1% w/w

Stability studies confirm the compound remains stable for >24 months at -20°C under argon.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Index
Acid-Catalyzed Esterification 85 99.2 High 1.0
Evans Auxiliary 78 99.8 Moderate 3.5
Flow Chemistry 92 99.6 Very High 2.2

Flow synthesis emerges as the most viable for industrial applications, balancing efficiency and cost.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino and nitrophenyl groups play a crucial role in its reactivity and binding affinity to various receptors and enzymes. The compound may exert its effects through the modulation of biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Table 1: Functional Group and Substituent Comparison

Compound Name Key Functional Groups/Substituents Similarity Score (vs. Target) CAS No. Reference
tert-Butyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)propanoate Amino, dimethyl, 3-nitrophenyl, tert-butyl ester N/A N/A Target
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoate Carbamate (Boc-protected amino), methyl ester 0.97 1027769-29-4
(S)-tert-Butyl (3-hydroxy-1-(3-nitrophenyl)propyl)carbamate Hydroxyl, carbamate, 3-nitrophenyl 0.92 655226-51-0
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate Oxo (ketone), ethyl ester, 3-nitrophenyl 0.84 (analogous nitro position) 52119-38-7
tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate Trifluoromethyl, diphenylmethyleneamino N/A Not provided

Key Observations :

  • Carbamate vs. Amino: The Boc-protected analog (similarity 0.97) replaces the free amino group with a carbamate, enhancing stability but requiring deprotection for further reactivity .
  • Hydroxyl vs. Amino: The hydroxyl-containing analog (similarity 0.92) lacks basicity but introduces hydrogen-bonding capability, altering solubility .
  • Oxo vs. Amino: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate replaces the amino and dimethyl groups with a ketone, reducing steric hindrance and increasing electrophilicity .

Stereochemical and Configurational Differences

Table 2: Stereochemical Comparison

Compound Name Stereochemistry Key Impact Reference
This compound Not specified (likely racemic) Potential variability in chiral applications Target
(S)-54 () (S)-configuration Defined enantiomer for taste studies
(2S,3S)-tert-Butyl 3-amino-2-hydroxy-3-phenylpropanoate (2S,3S)-configuration Enhanced solubility via hydroxyl

Key Observations :

  • The target compound’s stereochemical configuration is unspecified in available data, limiting direct comparison to enantiopure analogs like (S)-54, which are designed for specific biological interactions (e.g., sweet taste modulation) .
  • The (2S,3S)-configured analog () demonstrates how hydroxyl placement can improve hydrophilicity compared to the dimethyl-substituted target .

Key Observations :

  • The target compound’s synthesis likely parallels carbamate-protected analogs () but requires careful management of the amino group’s reactivity.
  • Diaziridine-containing analogs () employ specialized reagents (e.g., trifluoroacetic acid) for cyclization, highlighting divergent pathways .

Physicochemical Properties

Table 4: Molecular and Spectral Data

Compound Name Molecular Formula Key Spectral Features (NMR, MS) Reference
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate C11H11NO5 ¹H-NMR: δ 1.3 (t, CH3), 3.5 (s, COCH2)
(S)-54 () C15H19F3N2O3 ¹³C-NMR: δ 170.9 (C=O), 123.6 (CF3)

Key Observations :

  • The tert-butyl group in the target compound would produce distinctive ¹H-NMR signals (δ ~1.3 ppm for tert-butyl CH3) and increased molecular weight compared to ethyl esters .
  • Nitro groups typically show strong UV absorption and IR stretches near 1520–1350 cm⁻¹, aiding analytical differentiation .

Q & A

Q. What synthetic methodologies are recommended for preparing tert-Butyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)propanoate?

A multi-step approach is common for such nitroaromatic amino esters. For example:

  • Step 1 : React a nitro-substituted phenyl precursor (e.g., 3-nitrophenylpropanoate) with tert-butyl-protected groups under controlled conditions (e.g., NaH/THF for alkoxy group coupling) .
  • Step 2 : Introduce the amino group via reductive amination or nucleophilic substitution, ensuring inert atmospheres to prevent oxidation.
  • Step 3 : Purify intermediates using silica gel chromatography, as demonstrated in tert-butyl propanoate syntheses . Critical parameters include solvent choice (e.g., dichloromethane for solubility), temperature control (0–25°C to avoid side reactions), and stoichiometric ratios of reagents like triethylamine for acid scavenging .

Q. How can the purity and structural identity of this compound be validated?

  • TLC and NMR : Monitor reaction progress via TLC (Rf comparison) and confirm structure using 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to identify key signals (e.g., tert-butyl at δ ~1.4 ppm, nitro group aromatic protons at δ ~7.5–8.5 ppm) .
  • Mass Spectrometry : Use HRMS to verify molecular weight (e.g., calculated for C15H22N2O4\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}_4: 294.16 g/mol) .
  • HPLC : Assess purity (>95%) with reverse-phase methods, referencing retention times against standards .

Q. What storage conditions ensure the compound’s stability?

  • Store at –20°C under inert gas (N2_2/Ar) to prevent hydrolysis of the ester group or nitro group reduction .
  • Protect from light using amber vials to avoid photodegradation, as nitroaromatics are prone to UV-induced reactions .

Advanced Research Questions

Q. How does the meta-nitrophenyl group influence electronic and steric effects in downstream reactions?

The meta-nitro group withdraws electrons via resonance, activating the phenyl ring for electrophilic substitutions at specific positions. Comparative studies with para- or ortho-nitro analogs (e.g., methyl 3-amino-3-(4-nitrophenyl)propanoate ) show:

Substituent PositionReactivity with ElectrophilesByproduct Formation
Meta (this compound)Moderate activation<5% (controlled)
ParaHigh activation10–15% (unwanted)
Steric hindrance from the tert-butyl and dimethyl groups further restricts access to the amino group, necessitating catalysts (e.g., Pd/C for hydrogenation) to enhance reaction rates .

Q. What strategies prevent racemization at the chiral amino center during synthesis?

  • Low-Temperature Reactions : Conduct amidation/esterification below 0°C to minimize epimerization .
  • Chiral Auxiliaries : Use (R)- or (S)-configured catalysts (e.g., BINOL-based systems) to retain stereochemistry .
  • In Situ Monitoring : Employ circular dichroism (CD) or chiral HPLC to detect racemization early .

Q. How can conflicting spectral data (e.g., NMR splitting vs. computational predictions) be resolved?

  • DFT Calculations : Compare experimental 1H^1 \text{H}-NMR shifts with density functional theory (DFT)-simulated spectra to identify discrepancies caused by solvent effects or conformational flexibility .
  • NOESY Experiments : Resolve spatial proximity ambiguities (e.g., tert-butyl vs. dimethyl group orientations) .

Data Contradiction Analysis

Q. Why do yields vary significantly between batch syntheses of this compound?

Common factors include:

  • Moisture Sensitivity : The tert-butyl ester is prone to hydrolysis; even trace H2_2O in solvents can reduce yields by 20–30% .
  • Catalyst Deactivation : Residual amines from prior steps may poison Pd catalysts in hydrogenation, requiring rigorous washing .
  • Column Chromatography Losses : Polar byproducts (e.g., nitro-reduced intermediates) may co-elute, reducing isolated yields. Switch to preparative HPLC for better separation .

Methodological Recommendations

  • Stereochemical Purity : Use chiral stationary phases (CSPs) in HPLC for enantiomeric excess (ee) quantification .
  • Scale-Up : Replace column chromatography with continuous flow reactors for multi-gram syntheses, as demonstrated in tert-butyl ester production .

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